Superior Anti-Inflammatory Potency: Cimifugin Exhibits 2.5-Fold Higher IC50 for NO Inhibition Compared to Its Amino Acid Ester Derivative
In a head-to-head in vitro study evaluating 21 cimifugin amino acid ester derivatives, cimifugin (CIM) displayed an IC50 for NO inhibition of 1.53 ± 0.11 μmol/L in LPS-stimulated RAW264.7 macrophages. The most potent derivative (CIM 3) achieved an IC50 of 0.61 ± 0.06 μmol/L, which is approximately 2.5-fold more potent. However, for procurement decisions, this data confirms that cimifugin itself possesses a defined baseline potency (IC50 ≈ 1.53 μM) against which any newly synthesized analog can be quantitatively benchmarked [1].
| Evidence Dimension | Nitric oxide (NO) release inhibition |
|---|---|
| Target Compound Data | IC50 = 1.53 ± 0.11 μmol/L |
| Comparator Or Baseline | CIM 3 (cimifugin amino acid ester derivative) IC50 = 0.61 ± 0.06 μmol/L |
| Quantified Difference | CIM 3 is 2.5-fold more potent (IC50 ratio: 1.53 / 0.61) |
| Conditions | LPS-stimulated RAW264.7 mouse macrophage inflammation model |
Why This Matters
This establishes a quantitative benchmark for cimifugin's anti-inflammatory activity, enabling precise potency comparisons when screening derivative libraries or selecting alternative compounds.
- [1] Chen, H. et al. (2023). Synthesis and anti-inflammatory, analgesic activities evaluation of cimifugin amino acid ester derivatives. Phytochemistry Letters, 57, 185-194. View Source
